molecular formula C10H8F3NO B2970228 (3E)-1,1,1-trifluoro-4-(phenylamino)but-3-en-2-one CAS No. 134219-71-9

(3E)-1,1,1-trifluoro-4-(phenylamino)but-3-en-2-one

Cat. No.: B2970228
CAS No.: 134219-71-9
M. Wt: 215.175
InChI Key: PTCXQMALTDIQMW-UHFFFAOYSA-N
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Description

(3E)-1,1,1-Trifluoro-4-(phenylamino)but-3-en-2-one is an α,β-unsaturated trifluoromethyl ketone with a phenylamino substituent at the β-position. Its molecular formula is C₁₁H₇F₆NO (average mass: 283.17 g/mol), featuring a planar enone system stabilized by the electron-withdrawing trifluoromethyl (CF₃) group and conjugated phenylamino moiety .

Properties

IUPAC Name

(E)-4-anilino-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-7,14H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXQMALTDIQMW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-1,1,1-Trifluoro-4-(phenylamino)but-3-en-2-one, also known by its CAS number 134219-71-9, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F3NO
  • Molar Mass : 215.18 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group and an aniline moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been proposed that the compound could interact with neurotransmitter receptors, potentially influencing pain modulation and inflammatory responses.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in various assays:

  • Hot Plate Test : Demonstrated a decrease in pain sensitivity in rodents.
  • Formalin Test : Reduced nociceptive behavior in both phases of the formalin test.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Carrageenan-Induced Paw Edema Model : Inhibition of paw swelling was observed, indicating potential anti-inflammatory activity.

Data Tables

Biological ActivityTest ModelResult
AntinociceptiveHot PlateSignificant reduction in response time
AntinociceptiveFormalinDecreased licking behavior in both phases
Anti-inflammatoryCarrageenanReduced paw edema compared to control

Study 1: Analgesic Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the analgesic efficacy of this compound in rodent models. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), demonstrating a dose-dependent reduction in pain response during both acute and chronic pain assessments. The study concluded that the compound holds promise as a novel analgesic agent.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using the carrageenan-induced paw edema model. Results showed a significant reduction in inflammation at doses of 2 mg/kg and 4 mg/kg compared to control groups. This suggests that this compound may be effective for treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoromethyl Enones

The following table highlights key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
(3E)-1,1,1-Trifluoro-4-(phenylamino)but-3-en-2-one Butenone Phenylamino, CF₃ C₁₁H₇F₆NO 283.17 High fluorination; potential H-bonding and bioactivity
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Butenone Furan-2-yl, CF₃ C₈H₅F₃O₂ 190.12 Oxygen heterocycle; smaller size; altered reactivity
(Z)-1,1,1-Trifluoro-4-((4-methoxyphenyl)amino)pent-3-en-2-one Butenone 4-Methoxyphenylamino, CF₃ C₁₂H₁₁F₃NO₂ 266.22 Z-configuration; lower catalyst recyclability in microwave synthesis
(S,E)-4-(2-Bromostyryl)-4-(trifluoromethyl)oxetan-2-one Oxetan-2-one 2-Bromostyryl, CF₃ C₁₄H₁₀BrF₃O₂ 347.13 Oxetane core; 76% synthesis yield; yellow oil
(E)-1,1,1-Trifluoro-4-(3-pyridinylamino)but-3-en-2-one Butenone 3-Pyridinylamino, CF₃ C₁₀H₇F₃N₂O 236.17 Nitrogen heterocycle; enhanced solubility

Key Structural and Functional Differences

Core Structure Variations
  • Butenone vs. Oxetane: Compounds like (S,E)-4-(2-bromostyryl)-4-(trifluoromethyl)oxetan-2-one () replace the enone with an oxetane ring, introducing strain and altering reactivity. Oxetanes are less conjugated, reducing electron delocalization but improving thermal stability.
  • Heterocyclic Substituents: Replacing phenylamino with furan-2-yl () or pyrrole-2-yl () introduces oxygen/nitrogen heteroatoms, affecting solubility and electronic properties. For example, furan’s electron-rich nature may enhance nucleophilic addition reactivity.
Substituent Effects
  • Electron-Donating vs. Withdrawing Groups: The phenylamino group in the target compound is electron-donating, stabilizing intermediates in reactions like Michael additions. In contrast, bromo or methoxy substituents (e.g., ) modulate regioselectivity in cycloadditions.
  • Stereochemistry: The Z-isomer of 1,1,1-trifluoro-4-((4-methoxyphenyl)amino)pent-3-en-2-one () exhibits lower catalyst recyclability under microwave conditions compared to E-isomers, likely due to steric hindrance in the transition state.
Fluorination Patterns
  • Trifluoromethyl Positioning : The CF₃ group in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. Analogous compounds with CF₃ at different positions (e.g., ) show varied dihedral angles and crystal packing due to fluorine’s van der Waals radius.

Research Findings and Trends

Crystal Packing: Compounds like (3Z)-1,1,1-trifluoro-4-phenyl-4-[(2-{[(1Z)-...]amino}ethyl)amino]but-3-en-2-one () form supramolecular chains via hydrogen bonds, influenced by CF₃ disorder and dihedral angles.

Bioreduction Potential: Chalcone analogs (e.g., ) with trifluoromethyl groups exhibit enhanced redox stability, making them candidates for enzymatic studies.

Environmental Impact : Microwave-assisted syntheses () reduce reaction times but may compromise catalyst recyclability compared to conventional methods.

Q & A

Q. What synthetic methodologies are recommended for preparing (3E)-1,1,1-trifluoro-4-(phenylamino)but-3-en-2-one with high stereoselectivity?

The compound’s synthesis typically involves Claisen-Schmidt condensation between trifluoroacetophenone derivatives and phenylamine-containing aldehydes. Key factors include:

  • Use of Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance enone formation and stabilize intermediates .
  • Solvent selection (e.g., ethanol or DMF) to control reaction kinetics and minimize side reactions like Z/E isomerization .
  • Temperature optimization (60–80°C) to balance reaction rate and selectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the (3E)-isomer, as analogs like [84175-48-4] (E-isomer) show distinct reactivity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

A multi-technique approach is essential:

  • ¹H/¹³C/¹⁹F NMR : Confirm the (3E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and trifluoromethyl group integration .
  • FTIR : Identify carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and NH bending (aromatic amine) at ~3300 cm⁻¹ .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar enones in crystallographic studies .

Q. What experimental design considerations are critical for studying its stability under varying conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., degradation above 150°C observed in fluorinated analogs) .
  • Photostability : Use UV-Vis spectroscopy to monitor changes under light exposure; fluorinated compounds often require amber glassware to prevent photodegradation .
  • Hydrolytic stability : Test pH-dependent hydrolysis in aqueous buffers (pH 3–9) to identify labile functional groups (e.g., enone or amine moieties) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction outcomes or spectral anomalies)?

  • DFT calculations : Predict thermodynamic stability of isomers and transition states to explain preferential (3E)-formation .
  • NMR chemical shift simulations : Tools like Gaussian or ACD/Labs reconcile discrepancies between observed and expected spectra, particularly for fluorine-containing compounds .
  • Molecular docking : Explore interactions with biological targets (e.g., enzymes) to rationalize anomalous bioactivity data .

Q. What strategies mitigate challenges in isolating high-purity (3E)-isomer from reaction mixtures?

  • Chromatographic optimization : Use reverse-phase HPLC with acetonitrile/water gradients to separate closely eluting isomers .
  • Crystallization-driven purification : Leverage solubility differences in mixed solvents (e.g., dichloromethane/hexane) to obtain single crystals .
  • Inline analytics : Implement LC-MS or FTIR monitoring during synthesis to detect impurities early .

Q. How do environmental factors (e.g., temperature, light) influence the compound’s reactivity in catalytic applications?

  • Kinetic studies : Track reaction rates under controlled conditions (e.g., Arrhenius plots) to identify degradation pathways .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions; fluorinated enones often require inert atmospheres to prevent side reactions .

Q. What are the implications of trifluoromethyl and enone groups on the compound’s environmental persistence or toxicity?

  • Biodegradation assays : Use OECD 301 guidelines to assess microbial breakdown; trifluoromethyl groups are recalcitrant, requiring specialized remediation strategies .
  • Ecotoxicology profiling : Evaluate aquatic toxicity (e.g., Daphnia magna assays) due to potential bioaccumulation risks from fluorinated aromatic systems .

Methodological Notes

  • Safety protocols : Store under argon at –20°C to prevent oxidation; handle with nitrile gloves due to potential skin irritation .
  • Data validation : Cross-reference spectral data with analogs like [80992-93-4] (trifluoromethylphenylbutenone) to confirm assignments .

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